molecular formula C13H15BrO4 B6261955 1,5-dimethyl 3-(2-bromophenyl)pentanedioate CAS No. 1803561-23-0

1,5-dimethyl 3-(2-bromophenyl)pentanedioate

Cat. No. B6261955
CAS RN: 1803561-23-0
M. Wt: 315.2
InChI Key:
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Description

1,5-dimethyl 3-(2-bromophenyl)pentanedioate, also known as DMPP, is a chemical compound that has been studied for its potential applications in scientific research. It is a brominated phenylpentanedioic acid, which is a derivative of pentanedioic acid. This compound has been studied for its ability to bind to proteins, as well as its potential to be used as a reagent or catalyst in various chemical reactions.

Scientific Research Applications

1,5-dimethyl 3-(2-bromophenyl)pentanedioate has been studied for its potential applications in scientific research. It has been found to bind to proteins, which makes it a useful reagent for studying protein-protein interactions. It has also been found to be a useful reagent for catalyzing various chemical reactions, such as the Diels-Alder reaction. Additionally, 1,5-dimethyl 3-(2-bromophenyl)pentanedioate has been used to study the structure of proteins and the binding of small molecules to proteins.

Mechanism of Action

1,5-dimethyl 3-(2-bromophenyl)pentanedioate binds to proteins through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. Hydrogen bonding occurs when the hydrogen atoms on the 1,5-dimethyl 3-(2-bromophenyl)pentanedioate molecule interact with the oxygen atoms on the protein. Electrostatic interactions occur when the positively charged nitrogen atoms on the 1,5-dimethyl 3-(2-bromophenyl)pentanedioate molecule interact with the negatively charged oxygen atoms on the protein. Hydrophobic interactions occur when the non-polar hydrocarbon chains on the 1,5-dimethyl 3-(2-bromophenyl)pentanedioate molecule interact with the non-polar regions of the protein.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,5-dimethyl 3-(2-bromophenyl)pentanedioate are not well understood. It has been found to bind to proteins, but its effects on the proteins are not known. It has also been found to be a useful reagent for catalyzing various chemical reactions, but its effects on the reactions are not known.

Advantages and Limitations for Lab Experiments

The advantages of using 1,5-dimethyl 3-(2-bromophenyl)pentanedioate in lab experiments include its low cost, its availability, and its ability to bind to proteins. The limitations of using 1,5-dimethyl 3-(2-bromophenyl)pentanedioate in lab experiments include its potential toxicity, its potential to interfere with other reactions, and its lack of specificity.

Future Directions

The potential future directions for the use of 1,5-dimethyl 3-(2-bromophenyl)pentanedioate include further research into its biochemical and physiological effects, further research into its potential toxicity, further research into its potential to interfere with other reactions, and further research into its potential to be used as a reagent or catalyst in other chemical reactions. Additionally, further research into the structure and binding of small molecules to proteins could lead to new applications for 1,5-dimethyl 3-(2-bromophenyl)pentanedioate.

Synthesis Methods

The synthesis method for 1,5-dimethyl 3-(2-bromophenyl)pentanedioate involves a three-step reaction. The first step is the condensation reaction of 1,5-dimethyl-3-hydroxypentanedioic acid and 2-bromophenol to form the intermediate 1,5-dimethyl-3-(2-bromophenyl)pentanedioic acid. This reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The second step is the isomerization of the intermediate to form the desired 1,5-dimethyl-3-(2-bromophenyl)pentanedioate. This isomerization is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The third and final step is the hydrolysis of the 1,5-dimethyl-3-(2-bromophenyl)pentanedioate to form the desired product, 1,5-dimethyl 3-(2-bromophenyl)pentanedioate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,5-dimethyl 3-(2-bromophenyl)pentanedioate involves the reaction of 2-bromobenzoic acid with diethyl malonate followed by decarboxylation and esterification reactions.", "Starting Materials": [ "2-bromobenzoic acid", "diethyl malonate", "sodium ethoxide", "sulfuric acid", "methanol" ], "Reaction": [ "Step 1: React 2-bromobenzoic acid with sodium ethoxide in methanol to form the corresponding ethyl ester.", "Step 2: Add diethyl malonate to the reaction mixture and heat under reflux to form the intermediate product.", "Step 3: Add sulfuric acid to the reaction mixture and heat under reflux to decarboxylate the intermediate product and form the corresponding acid.", "Step 4: React the acid with methanol and sulfuric acid to form the corresponding methyl ester." ] }

CAS RN

1803561-23-0

Product Name

1,5-dimethyl 3-(2-bromophenyl)pentanedioate

Molecular Formula

C13H15BrO4

Molecular Weight

315.2

Purity

95

Origin of Product

United States

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